![molecular formula C13H19NO3 B2655472 N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide CAS No. 1351602-41-9](/img/structure/B2655472.png)
N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide
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Description
Synthesis Analysis
The synthesis of furan-carboxamide derivatives, which could include “N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide”, has been reported. The synthesis involves the use of acyl chlorides and heterocyclic amine derivatives . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives, including “N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide”, can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
Furan-carboxamide derivatives have been synthesized from acyl chlorides and heterocyclic amine derivatives . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Scientific Research Applications
- Furan derivatives have gained prominence due to their remarkable therapeutic efficacy. Researchers have explored furan-based compounds as potential antibacterial agents .
- These reactions involve coupling aromatic compounds with 2-n-butylfuran or 2-n-butylthiophene, leading to the formation of valuable products .
Antibacterial Activity
Catalyst in Direct Arylation Reactions
Stimuli-Responsive Nanogels for Drug Delivery
Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117 Molecular and crystal structure of one of the complexes confirmed by single-crystal X-ray diffraction. Excellent activity demonstrated in direct arylation reactions with 2-n-butylfuran and 2-n-butylthiophene. DOI: 10.1007/s12039-019-1657-y pH-sensitive nanogels based on poly(N-2-hydroxyethyl acrylamide) copolymers for drug delivery. DOI: 10.1039/C2SM25861G
properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-11(10-5-2-1-3-6-10)9-14-13(16)12-7-4-8-17-12/h4,7-8,10-11,15H,1-3,5-6,9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVWWXQHDJGEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)furan-2-carboxamide |
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